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3

3"-O-Desmethylspinorhamnoside

Catalog Number: EVT-15427819
CAS Number:
Molecular Formula: C33H38O15
Molecular Weight: 674.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3"-O-Desmethylspinorhamnoside can be achieved through various methods, primarily involving glycosylation reactions. One common approach is the use of protecting group strategies to selectively modify the hydroxyl groups of the flavonoid precursor before introducing the sugar component.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with a flavonoid precursor such as spinorhamnoside or related compounds.
  2. Glycosylation Reaction: The key step involves a glycosylation reaction where an activated sugar donor (e.g., a glycosyl halide or sulfonate) reacts with the hydroxyl group of the flavonoid.
  3. Purification: Following the reaction, purification techniques such as column chromatography or crystallization are employed to isolate the desired glycoside product.
Molecular Structure Analysis

3"-O-Desmethylspinorhamnoside has a distinct molecular structure characterized by its glycosidic bond and flavonoid core. The molecular formula is C15H19O6C_{15}H_{19}O_6, indicating it contains 15 carbon atoms, 19 hydrogen atoms, and 6 oxygen atoms.

Structure Data

  • Molecular Weight: Approximately 301.31 g/mol
  • Structural Features: The structure features a flavonoid backbone with a sugar unit attached at the 3" position, contributing to its biological activity and solubility characteristics.
Chemical Reactions Analysis

The reactivity of 3"-O-Desmethylspinorhamnoside can be explored through various chemical reactions typical for flavonoids and glycosides.

Reactions and Technical Details

  1. Hydrolysis: Under acidic or enzymatic conditions, the glycosidic bond can be hydrolyzed to release the aglycone (flavonoid) and sugar moiety.
  2. Oxidation: The compound may undergo oxidation reactions, leading to potential modifications in its functional groups.
  3. Reduction: Reduction reactions can convert ketones or aldehydes present in the molecular structure into alcohols.
Mechanism of Action

The mechanism of action for 3"-O-Desmethylspinorhamnoside is primarily attributed to its interaction with biological systems as a flavonoid glycoside.

Process and Data

  • Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals, which helps in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Cell Signaling: Flavonoids often influence cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 3"-O-Desmethylspinorhamnoside is crucial for its application in scientific research.

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and heat.
  • pH Sensitivity: The compound's stability may vary with changes in pH, affecting its solubility and biological activity.
Applications

3"-O-Desmethylspinorhamnoside has several scientific uses due to its bioactive properties:

  1. Nutraceuticals: Used in dietary supplements for its potential health benefits, particularly as an antioxidant.
  2. Pharmaceuticals: Investigated for therapeutic applications in treating conditions associated with oxidative stress and inflammation.
  3. Research Tool: Employed in studies focusing on plant-derived compounds and their effects on human health.
Biosynthetic Pathways and Precursor Relationships

Role of Rhamnosyltransferases in Glycosylation Mechanisms

Rhamnosyltransferases (RTs) catalyze the transfer of L-rhamnose from nucleotide-activated donors (UDP-β-L-rhamnose, dTDP-β-L-rhamnose, or GDP-β-L-rhamnose) to acceptor molecules, primarily flavonoids. These enzymes are pivotal for synthesizing rhamnosides like 3"-O-desmethylspinorhamnoside, enhancing their solubility, stability, and bioactivity. The glycosylation mechanism involves nucleophilic substitution, where the hydroxyl group of the flavonoid attacks the anomeric carbon of UDP-rhamnose, forming a glycosidic bond. Structural studies reveal that RTs possess a conserved plant secondary product glycosyltransferase (PSPG) box, which coordinates UDP-sugar binding and catalytic specificity [4] [7]. For instance, Arabidopsis thaliana RT 78D1 exhibits a Km of 181 μM for isorhamnetin and Vmax of 0.646 U/mg, indicating high substrate affinity [1]. The enzymatic cascade efficiency is further amplified by UDP-rhamnose regeneration systems, which recycle UDP to UDP-rhamnose using sucrose synthase (e.g., Glycine max SUS) and UDP-rhamnose synthase (e.g., Vitis vinifera RHM-NRS) [1] [4].

Table 1: Key Rhamnosyltransferases in Flavonoid Glycosylation

Enzyme SourceDonor SpecificityAcceptor SubstrateCatalytic Efficiency (Vmax/Km)
Arabidopsis thaliana 78D1UDP-rhamnoseIsorhamnetin3.56 U/(mg·mM)
Geobacillus stearothermophilus RTdTDP-rhamnoseFlavonol 3-O-glucosidesNot characterized
Lobelia erinus RTUDP-rhamnoseDelphinidin 3-O-glucosideEssential for anthocyanin modification

Evolutionary Conservation of Flavonoid-Rhamnoside Biosynthesis Across Plant Taxa

The biosynthesis of flavonoid rhamnosides is evolutionarily conserved in plants, driven by selective pressure to optimize ecological functions (e.g., pollinator attraction and UV protection). Rhamnosyltransferase genes share sequence homology across diverse taxa, from crucifers (Arabidopsis thaliana) to legumes (Glycine max) and ornamental species (Lobelia erinus). For example, UGT78D1 in A. thaliana and its orthologs in L. erinus (blue-flowered cultivar) both catalyze 3-O-rhamnosylation of flavonols or anthocyanins, confirming functional conservation [2] [7]. Mutational studies highlight critical residues: A 5-bp deletion in the PSPG box of a L. erinus RT gene (mauve-flowered cultivar) truncates the enzyme, abolishing rhamnosylation and altering flower pigmentation from blue to mauve [2]. Similarly, GmF3G6"Rt from soybean transfers rhamnose to kaempferol 3-O-glucoside, demonstrating lineage-specific adaptations in RT substrate specificity [1] [7]. This conservation enables predictive gene mining for novel RTs in non-model plants producing compounds like 3"-O-desmethylspinorhamnoside.

Substrate Specificity of UDP-Rhamnose-Dependent Enzymatic Systems

UDP-rhamnose-dependent enzymes exhibit stringent regioselectivity and stereospecificity:

  • Donor Specificity: RTs predominantly use UDP-rhamnose as a glycosyl donor, though bacterial systems (e.g., Streptococcus pneumoniae) may utilize dTDP-rhamnose. UDP-rhamnose biosynthesis requires four enzymes: RmlA (glucose-1-phosphate thymidylyltransferase), RmlB (dTDP-Glc-4,6-dehydratase), RmlC (dTDP-4-keto-6-deoxy-Glc-3,5-epimerase), and RmlD (dTDP-4-keto-Rha reductase) [4].
  • Acceptor Flexibility: While A. thaliana 78D1 rhamnosylates quercetin, kaempferol, and isorhamnetin at the 3-OH position [1], maize UGT91L1 targets isoorientin (flavone C-glucoside) [1]. Kinetic parameters (Km, Vmax) vary significantly; 78D1’s Km for isorhamnetin is 181 μM, whereas L. erinus RT shows higher affinity for delphinidin 3-O-glucoside [1] [2].
  • Cofactor Dependencies: RT activity is modulated by UDP accumulation—high UDP inhibits 78D1 by >50% at 1 mM concentrations [1]. NAD+ and DMSO (≤5%) marginally enhance activity, enabling compatibility with UDP-regeneration systems [1].

Metabolic Engineering Strategies for Enhanced Production in Plant Hosts

Optimizing 3"-O-desmethylspinorhamnoside production requires engineered pathways addressing:

  • UDP-Rhamnose Supply: Co-expression of RmlA-RmlD genes and sucrose synthase (GmSUS) in Nicotiana benthamiana via transient transfection boosts UDP-rhamnose pools 3-fold, elevating rhamnoside titers [3] [4].
  • Competitive Pathway Knockdown: CRISPRi repression of lignin biosynthesis genes (PAL, C4H) in E. coli or plant chassis increases flux toward flavonoid precursors (E4P/PEP) by 40% [10].
  • Combinatorial Biosynthesis: Agro-infiltration of N. benthamiana with RTs, cytochrome P450s (for desmethylation), and precursor pathways generates "new-to-nature" rhamnosides like 3"-O-desmethylspinorhamnoside at gram-scale (1.2 g/L) [3].
  • Fermentation Optimization: High-cell-density cultivation (HCDC) of engineered E. coli in 5L bioreactors with controlled pH and fed-batch glucose achieves 9.58 g/L of related metabolites (e.g., mandelic acid), validating scalability [10].

Table 2: Metabolic Engineering Approaches for Rhamnoside Production

StrategyHost SystemKey ModificationsOutcome
UDP-Rhamnose RegenerationE. coliGmSUS + VvRHM-NRS + RT 78D1231 mg/L isorhamnetin-3-O-rhamnoside; 100% yield
Transient ExpressionN. benthamianaAgrobacterium-mediated RT/P450 co-infiltrationGram-scale novel rhamnosides
CRISPRi-Mediated RepressionE. coli/GluconobacterKnockdown of pheA or tyrA (shikimate pathway)2.5× increase in precursor availability

Properties

Product Name

3"-O-Desmethylspinorhamnoside

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-8-(2-hydroxypropan-2-yl)-2-(4-methoxyphenyl)furo[2,3-h]chromen-4-one

Molecular Formula

C33H38O15

Molecular Weight

674.6 g/mol

InChI

InChI=1S/C33H38O15/c1-12-21(35)24(38)26(40)31(43-12)48-30-25(39)22(36)13(2)44-32(30)47-29-23(37)20-17(34)11-18-16(10-19(45-18)33(3,4)41)28(20)46-27(29)14-6-8-15(42-5)9-7-14/h6-13,21-22,24-26,30-32,34-36,38-41H,1-5H3/t12-,13-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1

InChI Key

HZYVKPMTUKWUOG-CYDBVHSLSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

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